molecular formula C13H18O4 B13795061 Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate CAS No. 26272-67-3

Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Cat. No.: B13795061
CAS No.: 26272-67-3
M. Wt: 238.28 g/mol
InChI Key: UXRMRBNLTQHPEU-UHFFFAOYSA-N
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Description

Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a chemical compound with the molecular formula C13H18O4 and a molecular weight of 238.2796 g/mol . It is also known as diethyl 5-norbornene-2,3-dicarboxylate. This compound is characterized by its bicyclic structure, which includes a norbornene ring system. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate can be synthesized through several methods. One common synthetic route involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by esterification with ethanol . The reaction conditions typically include heating the reactants to facilitate the cycloaddition and subsequent esterification.

In industrial production, the compound can be synthesized on a larger scale using similar methods, with optimization of reaction conditions to improve yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .

    Oxidation: The compound can be oxidized to form diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid.

    Reduction: Reduction of the compound can yield diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate.

    Substitution: Substitution reactions can occur at the ester groups, leading to the formation of various derivatives.

Scientific Research Applications

Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate involves its interaction with molecular targets and pathways in various chemical and biological processes. The compound’s bicyclic structure allows it to participate in cycloaddition reactions, which are fundamental in organic synthesis . Additionally, its ester groups can undergo hydrolysis, leading to the formation of carboxylic acids that can further react with other molecules.

Comparison with Similar Compounds

Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate can be compared with similar compounds such as:

These compounds share similar bicyclic structures but differ in their functional groups and specific applications, highlighting the uniqueness of this compound in terms of its reactivity and versatility in various fields of research.

Properties

IUPAC Name

diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-16-12(14)10-8-5-6-9(7-8)11(10)13(15)17-4-2/h5-6,8-11H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRMRBNLTQHPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(C1C(=O)OCC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10290617
Record name Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26272-67-3
Record name NSC69976
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69976
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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